5-(4-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
Properties
IUPAC Name |
5-(4-methoxyphenyl)-8,8-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5S/c1-27(2)12-19-22(20(32)13-27)21(16-6-10-18(36-3)11-7-16)23-24(28-19)29-26(30-25(23)33)37-14-15-4-8-17(9-5-15)31(34)35/h4-11,21H,12-14H2,1-3H3,(H2,28,29,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZKXWGZLWRWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C26H24N4O5S
- Molecular Weight : 504.6 g/mol
Structural Features
The compound features a pyrimido[4,5-b]quinoline core, characterized by a fused ring system that combines pyrimidine and quinoline structures. The presence of various functional groups such as methoxy, nitro, and thioether enhances its reactivity and biological interactions.
Anticancer Properties
Research indicates that derivatives of tetrahydropyrimido[4,5-b]quinoline exhibit significant antiproliferative activity against various human tumor cell lines. For instance, compounds with similar structures have shown the ability to induce apoptosis through caspase-3 activation and inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
Case Study: Antiproliferative Activity
In a study evaluating multiple tetrahydropyrimido derivatives, several compounds demonstrated promising activity against cancer cell lines. Specifically:
- Compounds 4h, 4o, 4q, and 4v were highlighted for their strong antiproliferative effects in vitro.
- These compounds also exhibited favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles .
Enzyme Inhibition
The compound's mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors. Its functional groups allow for hydrogen bonding and other interactions that can modulate enzyme activity.
Enzyme Inhibition Studies
- The compound has been tested for its inhibitory effects on acetylcholinesterase (AChE) and urease.
- Results indicated strong inhibitory activity against urease and moderate activity against AChE in certain derivatives .
Antibacterial Activity
Some studies have reported moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The presence of the sulfonyl group in related compounds has been linked to enhanced antibacterial properties .
The biological effects of this compound are likely mediated through:
- Hydrogen bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules.
- Electrostatic interactions : The nitro group may participate in electrostatic interactions with charged residues in proteins.
- Covalent bonding : The thioether group can engage in redox reactions affecting enzyme function .
Data Summary
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituents on the pyrimidoquinoline core significantly influence molecular weight, solubility, and reactivity. Below is a comparative analysis of structurally related compounds:
Key Observations:
Electronic and Steric Effects of Substituents
- 4-Nitrobenzylthio Group : The nitro group’s electron-withdrawing nature increases electrophilicity at the sulfur atom, enhancing reactivity in nucleophilic substitutions .
- Methoxy vs. Isopropyl Groups: The 4-methoxyphenyl substituent improves solubility in DMF and ethanol, whereas the 4-isopropylphenyl analogue exhibits higher hydrophobicity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the pyrimido[4,5-b]quinoline scaffold in this compound?
- Methodological Answer : The pyrimido[4,5-b]quinoline core can be synthesized via cyclocondensation reactions under ultrasound-assisted conditions using Fe(DS)₃ (a Lewis acid-surfactant catalyst), which enhances reaction efficiency and reduces time compared to conventional heating . Key steps include:
- Reacting substituted quinoline precursors with thiourea derivatives.
- Optimizing solvent systems (e.g., ethanol/water mixtures) to improve yield.
- Monitoring reaction progress via TLC and HPLC to isolate intermediates.
- Reference : Evidence from ultrasound-assisted synthesis of analogous pyrimidoquinoline derivatives highlights the role of sonication in accelerating cyclization .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxyphenyl, nitrobenzylthio groups) by matching chemical shifts to analogous compounds (e.g., δ ~6.6–8.6 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons) .
- LC-MS : Validate molecular weight (e.g., [M+H]⁺ peaks) and detect impurities.
- Elemental Analysis : Ensure stoichiometric agreement with the molecular formula (e.g., C, H, N, S content) .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or dynamic rotational barriers. To address this:
- Perform variable-temperature NMR to identify slow-exchange protons (e.g., NH or thioether groups).
- Compare experimental data with computational predictions (DFT calculations for optimized geometries and chemical shifts) .
- Use X-ray crystallography to unambiguously confirm solid-state structures .
- Reference : Similar challenges were observed in pyrimidoquinoline derivatives, where substituent effects caused spectral variability .
Q. How do substituents (e.g., 4-nitrobenzylthio, methoxyphenyl) influence the compound’s reactivity in follow-up functionalization?
- Methodological Answer :
- Electrophilic Aromatic Substitution : The electron-withdrawing nitro group on the benzylthio moiety deactivates the ring, directing further substitutions to meta positions.
- Nucleophilic Attack : The thioether sulfur can act as a nucleophile in alkylation or oxidation reactions (e.g., forming sulfoxides).
- Experimental Validation : Perform kinetic studies under varying conditions (e.g., pH, temperature) and analyze products via HPLC-MS .
Q. What computational tools are recommended for predicting the compound’s bioactivity or stability?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases, antimicrobial targets).
- MD Simulations : Assess stability in physiological conditions (e.g., solvation in water/lipid bilayers) using GROMACS.
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
Experimental Design & Optimization
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C.
- Monitoring : Use UPLC-PDA at intervals (0, 1, 7, 30 days) to track degradation products.
- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life at room temperature .
- Reference : Stability studies on thieno[2,3-d]pyrimidine derivatives demonstrated pH-dependent hydrolysis of oxadiazole rings .
Q. What catalytic systems are effective for scaling up the synthesis of this compound?
- Methodological Answer :
- Heterogeneous Catalysis : Use immobilized Fe(DS)₃ on mesoporous silica to enable catalyst recycling .
- Flow Chemistry : Optimize residence time and pressure in microreactors to improve yield and reduce side reactions.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Data Interpretation & Mechanistic Insights
Q. How to analyze contradictory bioactivity data across structurally similar analogs?
- Methodological Answer :
- SAR Studies : Compare IC₅₀ values against structural variations (e.g., nitro vs. methoxy groups).
- Cellular Assays : Use orthogonal assays (e.g., fluorescence-based viability vs. ATP quantification) to confirm activity.
- Meta-Analysis : Pool data from published analogs to identify consensus trends .
- Reference : Antimicrobial screening of thieno[2,3-d]pyrimidines revealed oxadiazole substituents as critical for activity .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
